3-Chloro-N-methylisoquinolin-5-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Researchers requiring regiochemically defined isoquinoline building blocks for CNS or oncology programs often face supply bottlenecks and ambiguous QC. This compound, with confirmed 97% purity and batch-specific NMR/HPLC/GC documentation, resolves those pain points directly. - Enables selective MAO-A inhibitor development via N-methyl pharmacophore; 3-Cl serves as a versatile Pd-catalyzed cross-coupling handle. - Pre-aligned with ATP-competitive kinase inhibitor vectors (ROCK, Raf) and 3-arylisoquinolinamine antitumor pharmacophores. - Ships at ambient temperature; immediate availability from multiple qualified stock points.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 1374652-61-5
Cat. No. B1435265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-methylisoquinolin-5-amine
CAS1374652-61-5
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=CN=C(C=C21)Cl
InChIInChI=1S/C10H9ClN2/c1-12-9-4-2-3-7-6-13-10(11)5-8(7)9/h2-6,12H,1H3
InChIKeyFFISTRZUDGVTQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-methylisoquinolin-5-amine: Structural Identity, Purity, and Research Utility


3-Chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5) is a heterocyclic aromatic amine with the molecular formula C₁₀H₉ClN₂ and a molecular mass of 192.64 g/mol [1]. Structurally, it is an isoquinoline derivative featuring a chlorine atom at the 3-position and an N-methylamino substituent at the 5-position of the bicyclic ring system [1]. This compound is supplied as a research chemical building block at purities of 95%–98% by multiple vendors, with batch-specific QC documentation including NMR, HPLC, and GC . It is primarily employed in medicinal chemistry as a synthetic intermediate for the preparation of pharmaceutical candidates targeting neurological disorders and oncology indications .

Why 3-Chloro-N-methylisoquinolin-5-amine Cannot Be Substituted by In-Class Analogs


Within the isoquinolin-5-amine scaffold, the precise regiochemistry and nature of substituents fundamentally dictate biological target engagement. The 3-chloro substituent introduces both steric and electronic effects that modulate binding pocket occupancy, while the N-methyl group alters hydrogen-bonding capacity and lipophilicity relative to the primary amine parent 3-chloroisoquinolin-5-amine (CAS 58142-49-7) [1]. Class-level SAR studies on isoquinoline derivatives demonstrate that N-methylation can shift monoamine oxidase (MAO) isoform selectivity profiles from MAO-B toward MAO-A, and that the presence of a 3-chloro substituent further refines potency [2]. Consequently, substituting 3-chloro-N-methylisoquinolin-5-amine with a des-chloro, des-methyl, or regioisomeric analog in a synthetic pathway or biological assay will yield a structurally distinct chemical entity with non-interchangeable pharmacological properties.

Structural and Purity Differentiation Evidence for Procurement


Structural Differentiation vs. Des-Chloro and Des-Methyl Analogs

3-Chloro-N-methylisoquinolin-5-amine (MW 192.64, C₁₀H₉ClN₂) differs from its closest commercially available analogs by the simultaneous presence of a 3-chloro atom and an N-methyl group. The des-methyl analog, 3-chloroisoquinolin-5-amine (CAS 58142-49-7, MW 178.62, C₉H₇ClN₂), lacks the N-methyl substituent and consequently exhibits a different hydrogen-bond donor profile and reduced lipophilicity (cLogP difference estimated at ~0.5–0.8 units) [1]. The des-chloro analog, N-methylisoquinolin-5-amine (CAS 1341688-75-2, MW 158.20, C₁₀H₁₀N₂), lacks the electron-withdrawing chlorine and presents altered π-stacking capacity and metabolic stability [2]. These structural differences are non-trivial: class-level SAR evidence indicates that both the 3-chloro and N-methyl modifications independently contribute to target binding affinity in isoquinoline-based kinase and MAO inhibitor programs [3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Commercial Purity with Batch-Specific QC Documentation

3-Chloro-N-methylisoquinolin-5-amine is available from multiple suppliers at standard purities of 97% (Bidepharm, with NMR/HPLC/GC batch reports) and 98% (Leyan) . The closest analog 3-chloroisoquinolin-5-amine (CAS 58142-49-7) is typically offered at 96% purity [1], while N-methylisoquinolin-5-amine (CAS 1341688-75-2) is supplied at 95%+ . The availability of comprehensive batch-specific QC documentation for the target compound provides procurement teams with verified identity and purity assurance that reduces the risk of failed downstream synthetic steps attributable to sub-standard starting material.

Chemical Procurement Quality Control Building Block

MAO Isoform Selectivity Modulation by N-Methylation

A comprehensive SAR study on isoquinoline derivatives as monoamine oxidase (MAO) inhibitors established that N-methylisoquinolinium ions, as a class, are the most active MAO-A inhibitors among isoquinoline congeners, with the lead compound N-methyl-6-methoxyisoquinolinium ion achieving an IC₅₀ of 0.81 µM against MAO-A [1]. In contrast, non-methylated isoquinoline analogs showed substantially weaker MAO-A inhibition. The 3-chloro substitution further modulates potency: within the broader 3-arylisoquinolinamine class, 3-substitution is a critical determinant of both target affinity and cellular cytotoxicity profiles [2]. Although direct IC₅₀ data for 3-chloro-N-methylisoquinolin-5-amine against specific MAO isoforms are not publicly available, the convergent class-level evidence supports the inference that this compound's combined 3-chloro and N-methyl substitution pattern is specifically configured for engagement with MAO and related neurological targets, differentiating it from analogs lacking either substituent.

Monoamine Oxidase Neuropharmacology Isoform Selectivity

Recommended Application Scenarios Based on Structural Evidence


MAO Inhibitor Lead Optimization Scaffold

Research groups pursuing reversible MAO-A inhibitors should prioritize 3-chloro-N-methylisoquinolin-5-amine as a core scaffold over des-methyl analogs such as 3-chloroisoquinolin-5-amine. Class-level SAR evidence demonstrates that N-methylation on the isoquinoline nucleus is a key driver of MAO-A potency and isoform selectivity [1]. The 3-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling to install 3-aryl groups), enabling rapid library expansion within the 3-arylisoquinolinamine pharmacophore class known for antitumor activity via topoisomerase I inhibition [2].

Late-Stage Diversification via 3-Chloro Cross-Coupling

The 3-chloro substituent on 3-chloro-N-methylisoquinolin-5-amine serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira couplings). This enables the compound to function as a privileged late-stage diversification intermediate for the parallel synthesis of 3-aryl, 3-amino, or 3-alkynyl isoquinoline libraries. Procurement at 97–98% purity with verified QC documentation ensures that the starting material does not introduce metal catalyst poisons (common in lower-purity halogenated heterocycles) that could compromise cross-coupling yields .

ATP-Competitive Kinase Inhibitor Design

Isoquinoline-5-amine derivatives are established ATP-competitive kinase inhibitor scaffolds, with several patent families disclosing 5-substituted isoquinolines as Rho kinase (ROCK) and Raf kinase inhibitors [3]. The N-methyl group on the target compound mimics the N-methylation pattern found in optimized kinase inhibitor leads, while the 3-chloro position aligns with substituent vectors tolerated in the kinase hinge-binding region. For kinase-focused medicinal chemistry programs, this compound offers a strategically functionalized starting point that would require additional synthetic steps to replicate starting from the des-chloro or des-methyl analogs.

Neurological Disorder Target Probe Development

Given the class-level evidence for N-methylisoquinoline engagement with monoaminergic systems—including MAO, tyrosine hydroxylase, and aromatic L-amino acid decarboxylase—3-chloro-N-methylisoquinolin-5-amine is a rationally selected building block for developing chemical probes targeting Parkinson's disease and depression-related pathways [1]. The compound's structural features are pre-aligned with the pharmacophoric requirements for dopaminergic and serotonergic target modulation, distinguishing it from isoquinoline analogs lacking the N-methyl moiety that would require additional synthetic manipulation to achieve comparable target engagement potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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